3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde
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Overview
Description
3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde is an organic compound characterized by the presence of three benzaldehyde groups attached to a central benzene ring. This compound is notable for its unique structure, which includes formyl groups and dimethyl substitutions on the phenyl rings. It is a solid at room temperature and is typically used in various chemical synthesis processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, where boronic acids are coupled with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl groups are particularly reactive, allowing the compound to participate in condensation reactions, such as the formation of Schiff bases with amines. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar in structure but with boronic acid functionality, used in Suzuki-Miyaura coupling reactions.
3-Formylphenylboronic acid: Another boronic acid derivative with similar reactivity and applications.
Uniqueness: 3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde is unique due to its multiple formyl groups and dimethyl substitutions, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Its structure allows for versatile applications in various fields, from organic synthesis to industrial production.
Properties
IUPAC Name |
3-[4-(3-formylphenyl)-2,5-dimethylphenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-9-22(20-8-4-6-18(12-20)14-24)16(2)10-21(15)19-7-3-5-17(11-19)13-23/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJJTFXICAUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC(=C2)C=O)C)C3=CC=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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